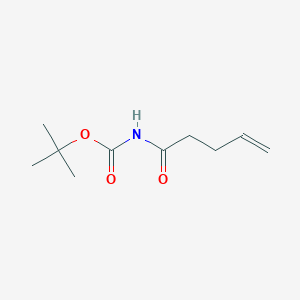
tert-Butyl pent-4-enoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl pent-4-enoylcarbamate is a chemical compound with the molecular formula C11H19NO3. It is known for its unique structure, which includes a carbamate group and a pentenyl chain. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 1-oxo-4-pentenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl pent-4-enoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
tert-Butyl pent-4-enoylcarbamate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, making it valuable in the development of pharmaceuticals and agrochemicals.
Key Transformations :
- Cross-Metathesis : The compound can participate in cross-metathesis reactions, enabling the formation of alkenes with specific stereochemistry. This is particularly useful for synthesizing E-alkenyl derivatives that are important in drug development .
- Lactonization Reactions : It has been shown to facilitate lactonization processes when reacted with appropriate nucleophiles, leading to the formation of cyclic esters which are prevalent in many natural products.
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize biologically active compounds. Its ability to act as a protecting group for amines allows for selective functionalization without affecting other reactive sites on a molecule.
Case Study :
A study demonstrated the use of this compound in synthesizing E-selective alkenes that serve as precursors for anti-cancer agents. The efficiency of this reaction highlights the compound's role in developing new therapeutic agents .
Research Findings and Insights
Research indicates that this compound can be effectively utilized in various synthetic methodologies:
Stereoselective Synthesis
The compound has been employed in stereoselective synthesis strategies, particularly in generating E/Z trisubstituted alkenes through catalytic cross-metathesis reactions. This approach has shown significant yields and selectivity, making it a preferred choice for chemists aiming to create complex molecular architectures .
Environmental Considerations
Recent studies have also focused on the environmental impact of using this compound in synthetic processes, advocating for greener chemistry practices by minimizing waste and utilizing more sustainable reagents .
Data Table: Comparative Analysis of Applications
| Application Area | Methodology | Key Findings |
|---|---|---|
| Organic Synthesis | Cross-Metathesis | High E-selectivity and yield in alkenes synthesis |
| Medicinal Chemistry | Protecting Group for Amine Functionalization | Selective functionalization without side reactions |
| Lactonization Reactions | Reaction with Nucleophiles | Formation of cyclic esters from pent-4-enoyl derivatives |
| Environmental Chemistry | Green Chemistry Practices | Reduced waste and sustainable reagent use |
Wirkmechanismus
The mechanism of action of carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different reactivity and applications.
Carbamic acid, ethyl ester: Another carbamate with distinct properties and uses.
Carbamic acid, phenyl ester: A more complex carbamate with unique biological activities.
Uniqueness
tert-Butyl pent-4-enoylcarbamate is unique due to its pentenyl chain, which imparts specific reactivity and potential biological activities. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
138252-60-5 |
|---|---|
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl N-pent-4-enoylcarbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-7-8(12)11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,12,13) |
InChI-Schlüssel |
JUDYHDFEGVDYIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)CCC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=O)CCC=C |
Synonyme |
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















